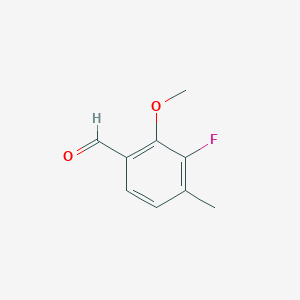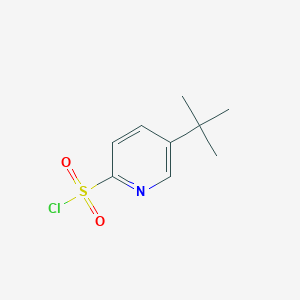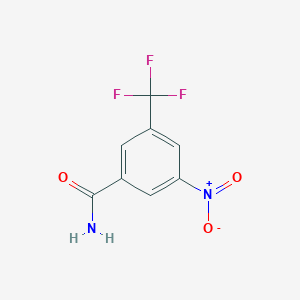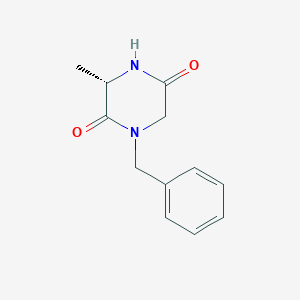
2-(2,6-Difluorophenyl)1,3-dioxolane
Vue d'ensemble
Description
2-(2,6-Difluorophenyl)1,3-dioxolane is a cyclic ether that has a dioxolane ring and two fluorinated phenyl groups. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(2,6-Difluorophenyl)1,3-dioxolane is C9H8F2O2. It has a molecular weight of 186.16 g/mol . The structure includes a dioxolane ring and two fluorinated phenyl groups.Physical And Chemical Properties Analysis
2-(2,6-Difluorophenyl)1,3-dioxolane is a liquid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Lukács, Porcs-Makkay, and Simig (2003) studied the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes, which is a process useful for synthesizing ortho-functionalized acetophenone derivatives, a key component in various chemical syntheses (Lukács, Porcs-Makkay, & Simig, 2003).
- Morariu and Simionescu (1994) investigated the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, highlighting its potential in creating polymers through various chemical routes (Morariu & Simionescu, 1994).
Applications in Material Science :
- Chen et al. (2015) explored the use of 1,3-dioxolane-terminated liquid crystals in enhancing the dielectric and optical anisotropy of tolane-liquid crystals. This research is significant for the development of advanced liquid crystal displays and other optical devices (Chen et al., 2015).
Pharmaceutical and Medicinal Chemistry Applications :
- Popova (2009) studied the synthesis of new halogen-substituted 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolanes. These compounds have potential applications in pharmaceuticals and agrochemicals (Popova, 2009).
Advanced Synthesis Techniques :
- Huerta, Gómez, and Yus (1999) demonstrated the use of 2-(chlorophenyl)-1,3-dioxolanes in generating formyl- and acetyl-phenyllithium equivalents, a technique useful in various synthetic applications (Huerta, Gómez, & Yus, 1999).
Polymer Chemistry :
- Lillie and Avery (1994) researched the protection of ketones and aldehydes as 4-trimethylsilylmethyl-1,3-dioxolanes, a method important in polymer and organic synthesis (Lillie & Avery, 1994).
Safety And Hazards
The safety information for 2-(2,6-Difluorophenyl)1,3-dioxolane includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMLLTBCXNMBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)




![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

